The Physicochemical and Synthetic Profile of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine
The Physicochemical and Synthetic Profile of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors and RNA splicing modifiers relies heavily on privileged heterocyclic scaffolds. 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine (CAS: 1845754-42-8) has emerged as a critical building block in the synthesis of these advanced therapeutics[1]. By combining an electron-deficient imidazo[1,2-a]pyrazine core with strategically placed substituents, this molecule provides a highly programmable template for structure-based drug design.
This technical guide explores the physicochemical properties, structural causality, and validated experimental workflows associated with this compound, providing a comprehensive resource for researchers and drug development professionals.
Physicochemical Properties & Structural Causality
The utility of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine stems from the precise physicochemical contributions of its functional groups. Understanding these properties is essential for predicting pharmacokinetics and designing downstream synthetic steps.
Quantitative Data Summary
| Property | Value | Causality / Relevance |
| Chemical Name | 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine | Standard IUPAC nomenclature. |
| CAS Registry Number | 1845754-42-8 | Unique identifier for sourcing[2]. |
| Molecular Formula | C₁₀H₁₀BrN₃ | Defines the atomic composition[3]. |
| Molecular Weight | 252.11 g/mol | Low molecular weight allows for extensive downstream elaboration while maintaining drug-like properties (Lipinski's Rule of 5)[4]. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 (Nitrogen atoms) | Facilitates critical interactions with target protein hinge regions or RNA-protein complexes. |
| Topological Polar Surface Area | ~30.2 Ų | Highly favorable for blood-brain barrier (BBB) penetration, essential for CNS targets like Spinal Muscular Atrophy (SMA)[5]. |
| Rotatable Bonds | 1 | Low conformational entropy leads to a lower entropic penalty upon target binding. |
Structural Causality: The "Why" Behind the Molecule
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The Imidazo[1,2-a]pyrazine Core: This fused bicyclic system is a bioisostere for purines. Its electron-deficient nature makes it highly resistant to oxidative degradation while providing multiple hydrogen-bond acceptor sites[6].
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The C6-Bromo Handle: Bromine at the C6 position serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions. The adjacent pyrazine nitrogens withdraw electron density, activating the C-Br bond for oxidative addition by palladium catalysts[6].
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The C8-Cyclopropyl Group: Unlike straight-chain alkyls (e.g., ethyl or propyl), the cyclopropyl ring possesses rigid, sp²-like character. This restricts conformational flexibility, locking the molecule into a specific binding vector. Furthermore, the cyclopropyl group is highly resistant to Cytochrome P450 (CYP450)-mediated oxidative metabolism, significantly improving the half-life of derived drugs[5].
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The C2-Methyl Group: Provides a slight increase in lipophilicity (LogP) and fills small hydrophobic pockets in target binding sites, enhancing overall binding affinity.
Structural mapping of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine reactivity.
Synthetic Utility & Experimental Workflows
The primary application of this building block is the functionalization of the C6 position via Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). To ensure trustworthiness and scientific integrity , the following protocol is designed as a self-validating system.
Protocol: Self-Validating Buchwald-Hartwig Amination at C6
Rationale: We utilize Pd2(dba)3 as the palladium source and Xantphos as the ligand. Xantphos is chosen specifically for its wide bite angle (111°), which forces the palladium center into a geometry that heavily favors reductive elimination of the C-N bond, thereby suppressing unwanted β -hydride elimination side reactions. 1,4-Dioxane is selected as the solvent because its boiling point (101°C) allows for sufficient thermal energy to drive the reaction while fully solubilizing the non-polar starting material[6].
Step-by-Step Methodology:
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Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine (1.0 equiv, 252 mg, 1.0 mmol), the desired secondary amine (1.5 equiv, 1.5 mmol), and Cs2CO3 (2.0 equiv, 651 mg, 2.0 mmol).
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Catalyst Loading: Add Pd2(dba)3 (0.05 equiv, 45 mg) and Xantphos (0.1 equiv, 58 mg).
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Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times) to remove all oxygen, which would otherwise deactivate the Pd(0) catalyst.
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Solvent Addition: Syringe in 5.0 mL of anhydrous, degassed 1,4-dioxane.
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Reaction Execution: Replace the septum with a Teflon screw cap. Heat the reaction mixture in an oil bath at 100°C for 16 hours under vigorous stirring.
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In-Process Self-Validation: At t = 2h, 6h, and 12h, withdraw a 10 μ L aliquot, dilute in LC-MS grade methanol, and inject into an LC-MS system. Validation Criteria: The reaction is deemed complete and successful only when the extracted ion chromatogram (EIC) shows the absolute disappearance of the m/z=251.0/253.0 [M+H]+ isotopic doublet (characteristic of the bromine atom) and the dominant emergence of the product mass.
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Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with ethyl acetate (20 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).
Self-validating Pd-catalyzed cross-coupling workflow for C6 functionalization.
Applications in Drug Discovery
The derivatives synthesized from 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine have profound impacts in two major therapeutic areas:
A. Spinal Muscular Atrophy (SMA) Therapeutics
Spinal Muscular Atrophy is a devastating genetic disorder caused by a mutation in the SMN1 gene. The paralogous gene, SMN2, undergoes alternative splicing that excludes Exon 7, leading to a truncated, unstable protein.
Imidazo[1,2-a]pyrazine derivatives (structurally related to the blockbuster drug Risdiplam) act as pre-mRNA splicing modifiers . As documented by, these small molecules bind directly to the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex[6]. The precise geometry afforded by the cyclopropyl and methyl groups on the imidazo[1,2-a]pyrazine core allows the drug to stabilize this transient RNA-protein interaction, forcing the inclusion of Exon 7 and restoring the production of full-length, functional SMN protein[7].
Mechanism of action for SMN2 splicing modification by imidazo[1,2-a]pyrazine derivatives.
B. Kinase Inhibition (Antileishmanial & Oncology)
Beyond RNA splicing, the imidazo[1,2-a]pyrazine scaffold is a privileged structure for kinase inhibition. Recent studies have demonstrated that derivatives of this core selectively inhibit Leishmania casein kinase 1 (L-CK1.2), offering a potent new avenue for antileishmanial therapy[5]. The nitrogen atoms of the core form critical hydrogen bonds with the ATP-binding hinge region of the kinase, while C6 and C8 substituents project into the hydrophobic pockets to dictate selectivity.
References
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Title: Discovery of a Novel Class of Survival Motor Neuron 2 Splicing Modifiers for the Treatment of Spinal Muscular Atrophy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Discovery and Optimization of Small Molecule Splicing Modifiers of Survival Motor Neuron 2 as a Treatment for Spinal Muscular Atrophy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy Source: RSC Medicinal Chemistry (The Royal Society of Chemistry) URL: [Link]
Sources
- 1. CAS:2743276-19-73-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine-毕得医药 [bidepharm.com]
- 2. AB644468 | CAS 1845754-42-8 – abcr Gute Chemie [abcr.com]
- 3. 1845754-41-7|6-BROMO-8-ETHYL-2-METHYLIMIDAZO[1,2-A]PYRAZINE|BLD Pharm [bldpharm.com]
- 4. aablocks.com [aablocks.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
